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Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

Cat. No.: B1620334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane, also known by trade names such as Boisambrene Forte, is

a synthetic fragrance ingredient valued for its woody and ambergris notes.[1][2] This technical

guide provides a summary of its known physical and chemical properties and outlines the

standard methodologies for acquiring the spectroscopic data crucial for its comprehensive

characterization. While extensive searches of publicly available databases and literature have

not yielded detailed, quantitative spectroscopic data such as NMR and IR peak lists, this

document serves as a foundational resource for researchers requiring such analysis.

Physicochemical Properties
A compilation of key physical and chemical data for (Ethoxymethoxy)cyclododecane is

presented in Table 1. This information is essential for its handling, formulation, and quality

control.

Table 1: Physicochemical Data of (Ethoxymethoxy)cyclododecane
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Property Value Reference(s)

Chemical Name
(Ethoxymethoxy)cyclododecan

e
[1]

Synonyms

Formaldehyde cyclododecyl

ethyl acetal, Boisambrene

Forte, Amberwood

[2][3]

CAS Number 58567-11-6 [1][2]

Molecular Formula C₁₅H₃₀O₂ [1][2]

Molecular Weight 242.40 g/mol [3]

Appearance Clear, colorless liquid [1][4]

Density (at 20°C) 0.928 - 0.940 g/cm³ [1]

Refractive Index (at 20°C) 1.4650 - 1.4690 [1][2]

Boiling Point 290 °C (at 760 mmHg) [2]

Flash Point >100 °C (closed cup) [1]

Purity > 95% [4]

Synthesis Pathway
(Ethoxymethoxy)cyclododecane can be synthesized through a two-step process. The

general workflow for this synthesis is outlined in the diagram below.
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Caption: Synthesis workflow for (Ethoxymethoxy)cyclododecane.

The synthesis begins with the reaction of cyclododecanol with a gaseous complex of pure

paraformaldehyde and hydrochloric acid to form the intermediate, chloromethoxy

cyclododecane.[5] This intermediate subsequently undergoes an ethylation reaction with

sodium ethanolate, which is prepared from pure sodium in ethanol, to yield the final product,

(Ethoxymethoxy)cyclododecane.[5]

Experimental Protocols for Spectroscopic Analysis
While specific spectral data for (Ethoxymethoxy)cyclododecane is not readily available, the

following are detailed, standard experimental protocols for obtaining the necessary
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spectroscopic information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of

(Ethoxymethoxy)cyclododecane.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Procedure:

Sample Preparation:

Dissolve approximately 10-20 mg of (Ethoxymethoxy)cyclododecane in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (Ethoxymethoxy)cyclododecane.

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Apply a small drop of neat (Ethoxymethoxy)cyclododecane directly

onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

Perform a background correction.
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Identify and label the characteristic absorption bands corresponding to the functional

groups expected in the molecule (e.g., C-O, C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

(Ethoxymethoxy)cyclododecane.

Instrumentation:

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and

introduction of the sample.

Procedure (GC-MS):

Sample Preparation: Prepare a dilute solution of (Ethoxymethoxy)cyclododecane in a

volatile organic solvent (e.g., dichloromethane or hexane).

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature

program to separate the compound from any impurities.

MS Analysis:

The eluent from the GC is directed into the ion source of the mass spectrometer.

Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Data Analysis:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.
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Logical Workflow for Spectroscopic
Characterization
The process of characterizing a chemical compound like (Ethoxymethoxy)cyclododecane
using spectroscopy follows a logical progression.
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NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

This workflow illustrates that after sample preparation, various spectroscopic techniques are

employed in parallel. The data from NMR and IR are primarily used for structural elucidation,

while mass spectrometry confirms the molecular weight and formula. Together, these analyses

provide a complete spectroscopic profile for the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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